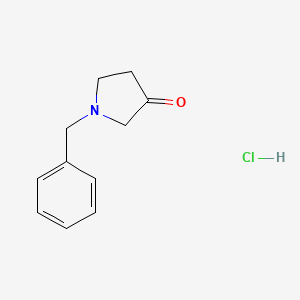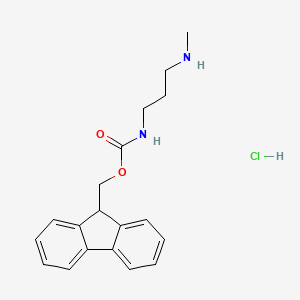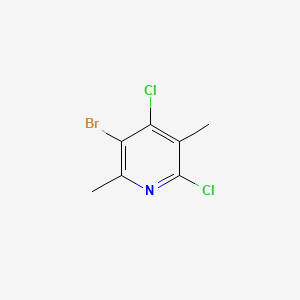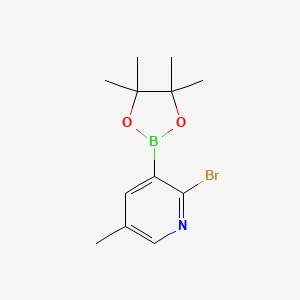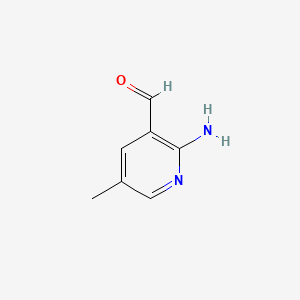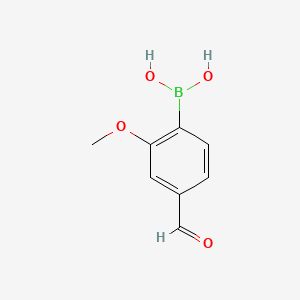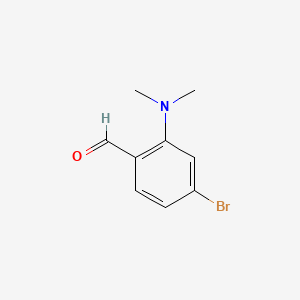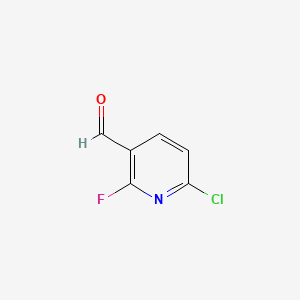
6-氯-2-氟烟酰醛
描述
6-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoronicotinaldehyde consists of a six-membered aromatic ring (a pyridine ring) with chlorine (Cl), fluorine (F), and an aldehyde group (-CHO) attached to it . The InChI code for this compound is 1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Physical And Chemical Properties Analysis
6-Chloro-2-fluoronicotinaldehyde has a molecular weight of 159.55 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 255.5±35.0 °C at 760 mmHg .科学研究应用
Organic Synthesis Intermediates
6-Chloro-2-fluoronicotinaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various heterocyclic compounds when reacted with different nucleophiles. For instance, it can undergo condensation reactions to form Schiff bases, which are valuable in synthesizing pharmaceuticals and fine chemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is used to develop new drug candidates. Its chloro and fluoro substituents make it a valuable precursor for the synthesis of potential therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drugs .
Material Science
The compound’s unique structure is beneficial in material science, where it can be used to create novel polymers with specific fluorescence properties. These polymers can be applied in the development of new materials for organic light-emitting diodes (OLEDs) .
Agrochemical Development
6-Chloro-2-fluoronicotinaldehyde is also explored in the agrochemical industry for the synthesis of new pesticides and herbicides. Its molecular framework is conducive to creating compounds with selective toxicity towards certain pests or weeds .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Chloro-2-fluoronicotinaldehyde can be used as reagents or chromophores in the development of new analytical methods. These derivatives enhance the detection of various analytes through spectroscopic techniques .
Catalysis
This compound can act as a ligand precursor in catalysis. By forming complexes with metals, it can catalyze various chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic molecules .
Biochemistry Research
Researchers utilize 6-Chloro-2-fluoronicotinaldehyde in biochemistry for probing enzyme mechanisms. It can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate the function of enzymes in biological systems .
Nanotechnology
Lastly, in the field of nanotechnology, this compound is used to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for medical applications, such as targeted drug delivery systems .
安全和危害
作用机制
Target of Action
The primary targets of 6-Chloro-2-fluoronicotinaldehyde are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other nicotinaldehydes, it may interact with its targets through the aldehyde group, which can form covalent bonds with amino acid residues in proteins .
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.39 (iLOGP), 1.71 (XLOGP3), 2.11 (WLOGP), 0.83 (MLOGP), and 2.57 (SILICOS-IT), with a consensus Log Po/w of 1.72 .
Result of Action
The molecular and cellular effects of 6-Chloro-2-fluoronicotinaldehyde’s action are currently unknown. Given the compound’s potential interactions with proteins via its aldehyde group, it may modulate protein function and subsequently affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-fluoronicotinaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C . Furthermore, the compound’s solubility, which can impact its bioavailability and efficacy, is influenced by the pH of the environment .
属性
IUPAC Name |
6-chloro-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIFMKYYVLAEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679603 | |
| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093880-37-5 | |
| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

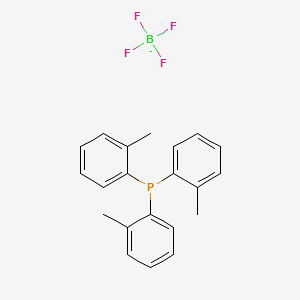
![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)
